molecular formula C10H17BrO B15301711 1-Bromo-2-(cyclopropylmethoxy)cyclohexane

1-Bromo-2-(cyclopropylmethoxy)cyclohexane

Cat. No.: B15301711
M. Wt: 233.14 g/mol
InChI Key: SLRIQEAHKQBCLN-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a bromine atom and a cyclopropylmethoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclohexane typically involves the bromination of 2-(cyclopropylmethoxy)cyclohexane. This can be achieved through the following steps:

    Formation of 2-(cyclopropylmethoxy)cyclohexane: This intermediate can be synthesized by reacting cyclohexanol with cyclopropylmethanol in the presence of an acid catalyst.

    Bromination: The intermediate is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopropylmethoxy)cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The cyclopropylmethoxy group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

    Elimination: Formation of cyclohexenes.

    Oxidation: Formation of cyclohexanones or carboxylic acids.

    Reduction: Formation of cyclohexanols.

Scientific Research Applications

1-Bromo-2-(cyclopropylmethoxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cycloalkane derivatives on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group can engage in various interactions with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-propylcyclohexane: Similar structure but with a propyl group instead of a cyclopropylmethoxy group.

    1-Bromocyclohexane: Lacks the cyclopropylmethoxy group.

    2-(Cyclopropylmethoxy)cyclohexane: Lacks the bromine atom.

Uniqueness

1-Bromo-2-(cyclopropylmethoxy)cyclohexane is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the cyclohexane ring

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)cyclohexane

InChI

InChI=1S/C10H17BrO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h8-10H,1-7H2

InChI Key

SLRIQEAHKQBCLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC2CC2)Br

Origin of Product

United States

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